Methyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)propanoate
Overview
Description
Methyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)propanoate is a chemical compound with the molecular formula C12H13BrO5 and a molecular weight of 317.13 g/mol. It is a useful research chemical, often utilized as a building block in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)propanoate typically involves the reaction of 2-bromo-4-formyl-6-methoxyphenol with methyl 2-bromopropanoate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)propanoate can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Methyl 2-(2-carboxy-4-formyl-6-methoxyphenoxy)propanoate.
Reduction: Methyl 2-(2-bromo-4-hydroxymethyl-6-methoxyphenoxy)propanoate.
Substitution: Methyl 2-(2-substituted-4-formyl-6-methoxyphenoxy)propanoate.
Scientific Research Applications
Methyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)propanoate involves its interaction with specific molecular targets. The bromine atom and formyl group play crucial roles in its reactivity, allowing it to participate in various chemical reactions. The exact pathways and molecular targets depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromobenzoate: Similar in structure but lacks the formyl and methoxy groups.
Methyl 4-bromo-2-methoxybenzoate: Similar but with different substitution patterns on the benzene ring.
Uniqueness
Methyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)propanoate is unique due to the presence of both the formyl and methoxy groups, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
methyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO5/c1-7(12(15)17-3)18-11-9(13)4-8(6-14)5-10(11)16-2/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEUZNIQQOWRFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=C(C=C(C=C1Br)C=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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